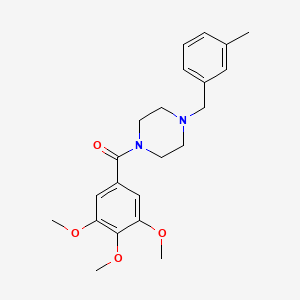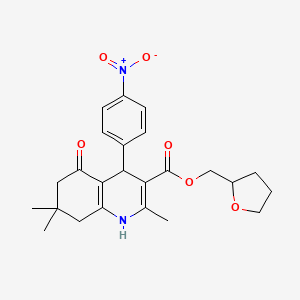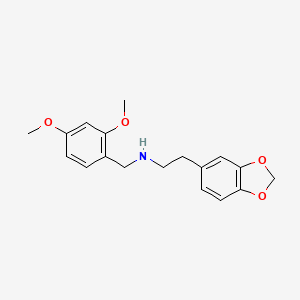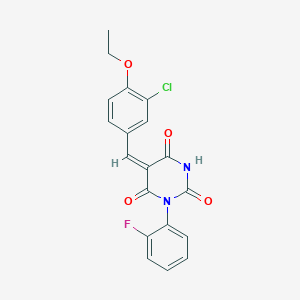![molecular formula C12H20N4O3S B5134559 N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide](/img/structure/B5134559.png)
N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide, commonly known as DMS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. The inhibition of CAIX has been shown to have therapeutic potential in cancer treatment, making DMS an important compound for cancer research.
Mécanisme D'action
DMS inhibits the activity of N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide by binding to the enzyme's active site. This inhibition leads to a decrease in the pH of the extracellular environment surrounding cancer cells, which in turn leads to a decrease in the activity of proteases and other enzymes that are necessary for cancer cell invasion and metastasis. Additionally, the low pH environment created by N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects
DMS has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the activity of other enzymes that are important for cancer cell survival. DMS has also been shown to decrease the expression of genes that are involved in cancer cell proliferation and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMS in lab experiments is its specificity for N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide-expressing cancer cells. This allows for targeted inhibition of cancer cells without affecting healthy cells. Additionally, DMS has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of using DMS in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several potential future directions for research involving DMS. One area of interest is the development of more potent and selective N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide inhibitors, which could lead to more effective cancer therapies. Additionally, DMS could be further investigated for its potential use in imaging and diagnosis of cancer. Finally, research could be done to investigate the use of DMS in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy.
Méthodes De Synthèse
DMS can be synthesized through a multi-step process involving the reaction of 2-(4-morpholinyl)-3-pyridinylmethanol with dimethylamine and chlorosulfonic acid. The resulting product is then purified through recrystallization to obtain DMS in its pure form.
Applications De Recherche Scientifique
DMS has been extensively studied for its potential therapeutic applications in cancer treatment. In particular, it has been shown to have selective cytotoxicity against cancer cells that overexpress N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide, making it a promising candidate for targeted cancer therapy. DMS has also been investigated for its potential use in imaging and diagnosis of cancer, as N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide is a biomarker for many types of cancer.
Propriétés
IUPAC Name |
4-[3-[(dimethylsulfamoylamino)methyl]pyridin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-15(2)20(17,18)14-10-11-4-3-5-13-12(11)16-6-8-19-9-7-16/h3-5,14H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKDKQONSAKXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=C(N=CC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(dimethylamino)sulfonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-(2-fluorophenyl)acetamide](/img/structure/B5134476.png)

![N-cyclopentyl-2-(1H-imidazol-1-yl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5134489.png)
![N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B5134492.png)
![methyl 4-oxo-4-[4-(3-oxo-3-{[3-(trifluoromethyl)benzyl]amino}propyl)-1-piperidinyl]butanoate](/img/structure/B5134500.png)
![1-(2-methoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5134509.png)
![N-ethyl-4-methoxy-3-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5134511.png)
![methyl 5-{ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}-5-oxopentanoate](/img/structure/B5134520.png)

![cyclohexyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5134538.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5134543.png)

![ethyl 4,10-bis(2-ethylphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5134566.png)
